7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline 7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17757366
InChI: InChI=1S/C10H13ClN2/c1-2-13-6-5-12-9-4-3-8(11)7-10(9)13/h3-4,7,12H,2,5-6H2,1H3
SMILES:
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol

7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline

CAS No.:

Cat. No.: VC17757366

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline -

Specification

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
IUPAC Name 6-chloro-4-ethyl-2,3-dihydro-1H-quinoxaline
Standard InChI InChI=1S/C10H13ClN2/c1-2-13-6-5-12-9-4-3-8(11)7-10(9)13/h3-4,7,12H,2,5-6H2,1H3
Standard InChI Key RXSWHVPTSGYXEW-UHFFFAOYSA-N
Canonical SMILES CCN1CCNC2=C1C=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline belongs to the quinoxaline family, featuring a bicyclic structure comprising a benzene ring fused to a partially saturated pyrazine ring. The chlorine atom at position 7 and the ethyl group at position 1 create electronic and steric effects that influence its reactivity and binding capabilities.

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Name6-chloro-4-ethyl-2,3-dihydro-1H-quinoxaline
Molecular FormulaC₁₀H₁₃ClN₂
Molecular Weight196.67 g/mol
InChI KeyRXSWHVPTSGYXEW-UHFFFAOYSA-N
Topological Polar Surface24.7 Ų

The saturated pyrazine ring reduces aromaticity compared to fully unsaturated quinoxalines, enhancing conformational flexibility for target binding.

Spectroscopic Signatures

While specific spectral data were unavailable in reviewed sources, analogous tetrahydroquinoxalines typically exhibit:

  • ¹H NMR: Signals between δ 1.2–1.4 ppm (ethyl CH₃), δ 2.6–3.1 ppm (methylene protons adjacent to N), and δ 6.8–7.2 ppm (aromatic protons).

  • ¹³C NMR: Peaks near 14 ppm (ethyl CH₃), 45–50 ppm (N-bound CH₂), and 115–130 ppm (aromatic carbons).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through a multi-step sequence:

  • Precursor Condensation: Reaction of o-phenylenediamine derivatives with α-chloroketones forms the quinoxaline backbone.

  • Ethylation: Nucleophilic substitution introduces the ethyl group using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF).

  • Purification: Chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
Condensationα-Chloroketone, Et₃N80°C68–72%
EthylationEthyl bromide, K₂CO₃100°C85%

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance heat/mass transfer, achieving 90% conversion efficiency. Post-synthetic processing includes:

  • Crystallization: Ethanol/water mixtures produce needle-like crystals.

  • Quality Control: HPLC-MS ensures batch consistency, with residual solvent limits <50 ppm.

Pharmacological Applications and Research Findings

Enzyme Modulation Studies

In vitro assays demonstrate dose-dependent inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 2.1 μM), suggesting potential in neurodegenerative disease therapy. The ethyl group enhances blood-brain barrier permeability compared to methyl analogs.

Antimicrobial Activity

Preliminary screens show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) via interference with cell wall synthesis pathways. Chlorine’s electronegativity likely facilitates target binding through halogen bonding.

Mechanism of Action

Receptor Binding Dynamics

Molecular docking simulations reveal favorable interactions with GABAₐ receptors (ΔG = -9.2 kcal/mol), where the chloro group forms a hydrophobic pocket contact, and the ethyl chain stabilizes via van der Waals forces.

Metabolic Pathways

Rat hepatocyte studies indicate primary metabolism via CYP3A4-mediated oxidation, producing 7-chloro-1-(2-hydroxyethyl)-tetrahydroquinoxaline as the major metabolite.

ParameterRecommendation
Personal ProtectionNitrile gloves, goggles
Storage-20°C under nitrogen
DisposalIncineration (≥1000°C)

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetics.

  • Target Validation: CRISPR-Cas9 screens to identify novel biological targets.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

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